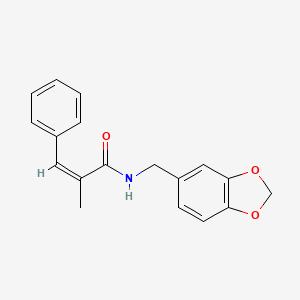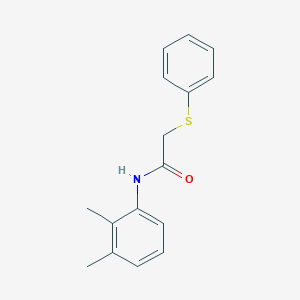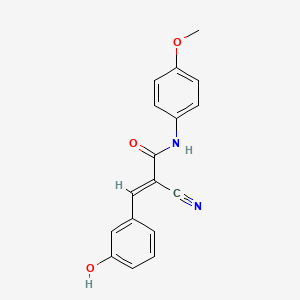![molecular formula C19H17FO3 B5762448 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EFMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. It has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its broad spectrum of pharmacological activities, which make it a promising candidate for the development of novel therapeutic agents. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in reasonable yields. However, one of the limitations of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its low aqueous solubility, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one. One potential direction is the development of novel 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in more detail, including the identification of its molecular targets. Additionally, the potential of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease, should be further explored. Finally, the development of new synthetic methods for 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 3-fluorobenzyl bromide in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then treated with ethyl iodide and potassium carbonate to obtain the final product. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
3-ethyl-7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-3-16-12(2)17-8-7-15(10-18(17)23-19(16)21)22-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTQONQCYGQLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)F)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)


![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)